Palladium, diamminedibromo-, (SP-4-1)-(9CI)
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Overview
Description
Palladium, diamminedibromo-, (SP-4-1)-(9CI) is a coordination compound of palladium It is characterized by the presence of two ammine (NH3) ligands and two bromide (Br) ligands coordinated to a central palladium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, diamminedibromo-, (SP-4-1)-(9CI) typically involves the reaction of palladium(II) bromide with ammonia. The reaction is carried out in an aqueous solution, where palladium(II) bromide is dissolved in water, and ammonia is added to the solution. The reaction proceeds under mild conditions, usually at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of Palladium, diamminedibromo-, (SP-4-1)-(9CI) follows similar principles as the laboratory synthesis. The process involves the controlled addition of ammonia to a solution of palladium(II) bromide, ensuring the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Palladium, diamminedibromo-, (SP-4-1)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand substitution reactions often involve halide salts like sodium chloride (NaCl) or potassium iodide (KI).
Major Products Formed
Oxidation: Higher oxidation state palladium compounds.
Reduction: Lower oxidation state palladium compounds or metallic palladium.
Substitution: Palladium complexes with different ligands, such as Palladium, diamminedichloro-, (SP-4-1)-(9CI).
Scientific Research Applications
Palladium, diamminedibromo-, (SP-4-1)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in cancer therapy, particularly in the development of palladium-based drugs.
Industry: It is used in the synthesis of fine chemicals and in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Palladium, diamminedibromo-, (SP-4-1)-(9CI) exerts its effects is primarily through its ability to coordinate with other molecules. The palladium center can form bonds with various ligands, facilitating catalytic processes. In biological systems, it can interact with proteins and DNA, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Palladium, diamminedichloro-, (SP-4-1)-(9CI)
- Palladium, diamminediacetato-, (SP-4-1)-(9CI)
- Palladium, diamminedinitrato-, (SP-4-1)-(9CI)
Uniqueness
Palladium, diamminedibromo-, (SP-4-1)-(9CI) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other palladium complexes
Properties
CAS No. |
15654-59-8 |
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Molecular Formula |
Br2H6N2Pd |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
azane;palladium(2+);dibromide |
InChI |
InChI=1S/2BrH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 |
InChI Key |
WLAAECNKUYLOJV-UHFFFAOYSA-L |
Canonical SMILES |
N.N.[Br-].[Br-].[Pd+2] |
Origin of Product |
United States |
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